tert-Butyl (4-bromopyridin-2-yl)carbamate
Overview
Description
tert-Butyl (4-bromopyridin-2-yl)carbamate is a chemical compound with the molecular formula C10H13BrN2O2 and a molecular weight of 273.13 g/mol . It is commonly used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Mechanism of Action
Target of Action
It’s known that boc-protected amines are commonly used in organic synthesis, particularly in peptide synthesis .
Mode of Action
The compound “2-(Boc-amino)-4-bromopyridine” is a Boc-protected amine. The Boc group (tert-butyl carbamate) is a commonly used protecting group for amines in organic synthesis. It is stable towards most nucleophiles and bases . The Boc group can be cleaved under mild acidolysis , which facilitates its interaction with targets.
Biochemical Pathways
Boc-protected amines are known to play a pivotal role in the synthesis of multifunctional targets, particularly in peptide synthesis .
Result of Action
The cleavage of the boc group under mild acidolysis is a key step in the interaction of the compound with its targets .
Biochemical Analysis
Biochemical Properties
tert-Butyl (4-bromopyridin-2-yl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its bromopyridine and carbamate groups. These interactions often involve hydrogen bonding, van der Waals forces, and covalent bonding, which facilitate the formation of stable intermediates in organic synthesis .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of certain kinases and transcription factors, leading to changes in gene expression and metabolic flux. These effects can vary depending on the concentration and exposure time of the compound .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, either inhibiting or activating their activity. This binding can lead to changes in the conformation of the target biomolecule, affecting its function. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored under appropriate conditions, but it can degrade over time if exposed to light, moisture, or air. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo models .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and the levels of specific metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects on cellular function .
Preparation Methods
The synthesis of tert-Butyl (4-bromopyridin-2-yl)carbamate typically involves the reaction of 2-Amino-4-bromopyridine with tert-Butyl carbamate. The reaction is carried out in water for 16 hours. After the reaction, the mixture is poured onto aqueous sodium bicarbonate and extracted into ethyl acetate. The combined ethyl acetate phases are dried and reduced in vacuo, and the final product is obtained after chromatography .
Chemical Reactions Analysis
tert-Butyl (4-bromopyridin-2-yl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Oxidation and Reduction Reactions: The pyridine ring can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
tert-Butyl (4-bromopyridin-2-yl)carbamate has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Crystallography: It is involved in the study of isomorphous crystal structures, showcasing complex interactions and structural significance.
Comparison with Similar Compounds
tert-Butyl (4-bromopyridin-2-yl)carbamate can be compared with similar compounds such as:
- tert-Butyl (2-(3-bromopyridin-2-yl)ethyl)carbamate
- tert-Butyl (4-bromobutyl)carbamate
These compounds share similar structural features but differ in their specific functional groups and reactivity. The unique combination of the bromopyridine and carbamate groups in this compound makes it particularly useful in certain synthetic and research applications .
Properties
IUPAC Name |
tert-butyl N-(4-bromopyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRRVCLDPODLJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=CC(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40470526 | |
Record name | tert-Butyl (4-bromopyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
207799-10-8 | |
Record name | tert-Butyl (4-bromopyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40470526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(Boc-amino)-4-bromopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.